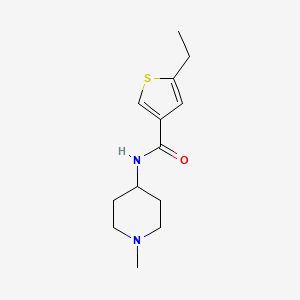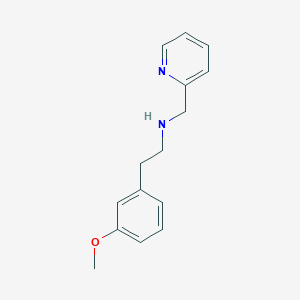amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in the treatment of cancer, neurodegenerative diseases, and other conditions.
Mechanism of Action
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By blocking HDAC activity, 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide promotes the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This, in turn, can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the suppression of tumor growth and progression.
Biochemical and Physiological Effects
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, it has been shown to induce oxidative stress, alter mitochondrial function, and modulate the activity of various signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and has a high degree of selectivity for HDAC enzymes. However, one limitation is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in vivo.
Future Directions
There are several potential future directions for research on 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used at lower concentrations. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide treatment. Additionally, there is interest in exploring the use of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer effects. Finally, there is interest in exploring the potential use of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide in the treatment of other conditions, such as neurodegenerative diseases or inflammatory disorders.
Synthesis Methods
The synthesis of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide involves the reaction of 4-piperidinecarboxylic acid with 4-(methylsulfonyl)aniline, followed by acylation with 4-nitrobenzoyl chloride and reduction of the resulting nitro compound. The final product is obtained by acylation of the piperidine nitrogen with 4-(methoxycarbonyl)benzoyl chloride.
Scientific Research Applications
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide has been studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis.
properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-23(30(27,28)19-9-7-18(29-2)8-10-19)17-5-3-16(4-6-17)21(26)24-13-11-15(12-14-24)20(22)25/h3-10,15H,11-14H2,1-2H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIGXTMUJBJOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[[(4-Methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)
![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)

![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
![methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)
